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molecular formula C10H10N4 B8516360 2-Hydrazino-3,3'-bipyridine

2-Hydrazino-3,3'-bipyridine

Cat. No. B8516360
M. Wt: 186.21 g/mol
InChI Key: QESNZIPHUWAQFB-UHFFFAOYSA-N
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Patent
US04550166

Procedure details

A mixture of 4.15 g of 2-hydrazino-3,3'-bipyridine and 30 ml of triethyl orthoformate was heated at 100° C. for 2 hours. The volatiles were removed under vacuum and the residue placed on a short pad of hydrous magnesium silicate and eluted with ethyl acetate. The product was eluted with methanol. The methanol was removed under vacuum, the residue dissolved in methylene chloride, dried and the methylene chloride boiled off while hexane was added. Chilling and filtration gave 2.67 g of off-white crystals of the desired product, mp 186°-189° C.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[C:8]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)=[CH:7][CH:6]=[CH:5][N:4]=1)[NH2:2].[CH:15](OCC)(OCC)OCC>>[N:11]1[CH:12]=[CH:13][CH:14]=[C:9]([C:8]2[C:3]3[N:4]([CH:15]=[N:2][N:1]=3)[CH:5]=[CH:6][CH:7]=2)[CH:10]=1

Inputs

Step One
Name
Quantity
4.15 g
Type
reactant
Smiles
N(N)C1=NC=CC=C1C=1C=NC=CC1
Name
Quantity
30 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under vacuum
WASH
Type
WASH
Details
eluted with ethyl acetate
WASH
Type
WASH
Details
The product was eluted with methanol
CUSTOM
Type
CUSTOM
Details
The methanol was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methylene chloride
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
Chilling
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1C=2N(C=CC1)C=NN2
Measurements
Type Value Analysis
AMOUNT: MASS 2.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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